molecular formula C6H4I2O2 B162389 2,6-Diiodohydroquinone CAS No. 1955-21-1

2,6-Diiodohydroquinone

Cat. No. B162389
CAS RN: 1955-21-1
M. Wt: 361.9 g/mol
InChI Key: TXLWEPPRCDCHRB-UHFFFAOYSA-N
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Description

“2,6-Diiodohydroquinone” is a chemical compound with the molecular formula C6H4I2O2 .


Molecular Structure Analysis

The molecular structure of 2,6-Diiodohydroquinone consists of a six-membered carbon ring (benzene ring) with two iodine atoms and two hydroxyl groups attached to it .

Scientific Research Applications

Metabolism and Excretion Studies

2,6-Diiodohydroquinone and its derivatives, such as diacetyl-2,6-diiodohydroquinone, have been explored for their metabolic pathways and excretion patterns. In rats, diacetyl-2,6-diiodohydroquinone is predominantly deacetylated to form free diiodohydroquinone, which then conjugates with glucuronic or sulfuric acid for urinary excretion. Additionally, this compound undergoes deiodination as a catabolic step, but does not yield monoiodohydroquinone or its excretion forms (Serif & Seymour, 1963).

Antithyroid Effects

Research has demonstrated that the diacetyl derivative of 2,6-diiodohydroquinone exhibits antithyroid properties. It seems to inhibit the deiodinase responsible for converting thyroxine to triiodothyronine, showcasing its potential in thyroid-related research and applications (George S. Serif & Lyle E. Seymour, 1961).

DNA Damage Induced by Hydroquinone Metabolites

A study on 2,6-Dibromohydroquinone, a reactive metabolite related to 2,6-diiodohydroquinone, indicated that it, in combination with Cu(II), can induce synergistic DNA damage. This finding is significant for understanding the biological and environmental implications of polyhalogenated phenolic compounds (Shao et al., 2016).

Pharmaceutical Applications

The derivatives of 2,6-diiodohydroquinone have been studied for their potential in pharmaceutical applications. For instance, a specific derivative was identified as a potent, orally active small-molecule insulin receptor activator, demonstrating its potential in diabetes treatment (Liu et al., 2000).

Environmental and Toxicological Impact

2,6-Diiodohydroquinone-related compounds, like 2,6-dichlorobenzoquinone, have been studied for their impact on the environment and living organisms. For instance, their occurrence as disinfection byproducts in drinking water and their potential toxic effects on aquatic life have been a subject of interest (Wu et al., 2022; Sun et al., 2019).

properties

IUPAC Name

2,6-diiodobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLWEPPRCDCHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062086
Record name 1,4-Benzenediol, 2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodohydroquinone

CAS RN

1955-21-1
Record name 2,6-Diiodo-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,6-diiodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2,6-diiodo-
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Record name 1,4-Benzenediol, 2,6-diiodo-
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Record name 2,6-diiodohydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
GS Serif, LE Seymour - Biochemical Pharmacology, 1963 - Elsevier
The metabolism of the antithyroid compound, diacetyl-2,6-diiodohydroquinone, and its related iodoquinones and iodohydroquinones was studied in rats by means of 131 I-labeled …
Number of citations: 6 www.sciencedirect.com
JANG LJUNGGREN - Acta Chem. Scand, 1961 - actachemscand.org
The formation of 2, 6-diiodobenzoquinone from 3, 5-diiodotyrosine by the action of peroxidase has been described previously 1. It was suggested that 2, 6-diiodobenzoquinone, or 2, 6-…
Number of citations: 0 actachemscand.org
WD Cash, HE Carlson, SW Cox, EA Ekong… - Journal of Medicinal …, 1967 - ACS Publications
Thyroxine affords a high degree of protection against lipid peroxidation induced by Fe (II) or by a mixture of Fe (II) and ascorbate in isolated rat liver mitochondria, in rat liver …
Number of citations: 7 pubs.acs.org
WD CASH, HE CARLSON, SW COX, EA EKONG… - …, 1967 - academic.oup.com
Mitochondrial swelling experiments have been utilized to study the interaction between Cu(II) and compounds related to thyroxine (T 4 ). When tested separately, both T 4 and Cu(II) are …
Number of citations: 3 academic.oup.com
C Bailey - 1967 - ruor.uottawa.ca
The effect of diacetyl-2,6-diiodohydroquinone (DDIH) on the calorigenic action of exogenous L-thyroxine and L-triiodothyronine was studied in normal and thyroidectomized male mice …
Number of citations: 2 ruor.uottawa.ca
GS Serif, LE Seymour - Proceedings of the Society for …, 1961 - journals.sagepub.com
The diacetyl derivative of 2,6-diiodohydroquinone has been shown to behave as an antithyroid substance. The available evidence would suggest that the compound inhibits the …
Number of citations: 3 journals.sagepub.com
T Matsuura, H Kon, HJ Cahnmann - The Journal of Organic …, 1964 - ACS Publications
Free radicals generated in the presence of oxygen from aqueous solutions of 4-hydroxy-3, 5-diiodophenyl-pyruvic acid (DIHPPA) or structurally related substances have been studiedby …
Number of citations: 12 pubs.acs.org
A Nishinaga, H Kon, HJ Cahnmann… - The Journal of Organic …, 1968 - ACS Publications
The structures of various free radicals formed by oxidation of 4-hydroxy-3, 5-diiodophenylpyruvic acid (DIHPPA) have been determinedby means of electron spin resonance. Two short-…
Number of citations: 13 pubs.acs.org
RL Wain - Annals of the New York Academy of Sciences, 1967 - Wiley Online Library
The important synthetic auxins fall into three groups a) aryloxyalkanecarboxylic acids such as 2, 4-dichlorophenoxyacetic acid (2, 4-D); b) arylalkanecarboxylic acids such as a-…
Number of citations: 5 nyaspubs.onlinelibrary.wiley.com
J Sakurada, M Aida, C Nagata, T Hosoya - Journal of Biological Physics, 1988 - Springer
The electronic structure of thyroxine and related compounds were calculated by semiempirical molecular orbital methods. When the quantum chemical indices obtained were compared …
Number of citations: 2 link.springer.com

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